(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a difluoromethyl group attached to the fourth carbon of a 1,3-dioxolane ring, which also contains two methyl groups at the second carbon. The stereochemistry of the compound is specified by the (4R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 2,2-dimethyl-1,3-dioxolane and a difluoromethylating agent.
Difluoromethylation: The key step involves the introduction of the difluoromethyl group to the fourth carbon of the 1,3-dioxolane ring. This can be achieved using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.
Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques to isolate the desired (4R) enantiomer. This can be done using chiral chromatography or recrystallization methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group is replaced by other nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, amines, thiols, and other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane
- 4-(trifluoromethyl)-2,2-dimethyl-1,3-dioxolane
- 4-(methyl)-2,2-dimethyl-1,3-dioxolane
Uniqueness
(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific (4R) stereochemistry and the presence of the difluoromethyl group. This configuration imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and binding affinity compared to its analogs. The difluoromethyl group also contributes to the compound’s unique electronic and steric effects, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-6(2)9-3-4(10-6)5(7)8/h4-5H,3H2,1-2H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMCSESRXUFYGO-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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